molecular formula C12H13N3O3 B2769026 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266821-43-5

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2769026
CAS No.: 1266821-43-5
M. Wt: 247.254
InChI Key: FVHZNYHBOIHKTF-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 3-methoxybenzyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring. The 3-methoxybenzyl group introduces electron-donating effects, which may influence electronic distribution, solubility, and biological interactions compared to other substituents.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZNYHBOIHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:

    Formation of the azide intermediate: This step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.

    Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance, compounds featuring the triazole structure have shown potential in inhibiting the growth of various cancer cell lines. In particular, the compound 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized and tested for its antiproliferative activity against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects, with some derivatives outperforming traditional chemotherapeutics like cisplatin in terms of efficacy .

Mechanism of Action
The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, studies have shown that these compounds can modulate key signaling pathways associated with cancer progression, such as the GSK3β pathway and others involved in apoptosis regulation .

Neuroprotective Effects

Alzheimer's Disease Research
The compound has also been investigated for its neuroprotective properties. Specifically, a derivative known as 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide has been shown to reduce amyloid beta formation and tau phosphorylation in cellular models associated with Alzheimer's disease. This suggests that triazole derivatives may serve as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases by targeting multiple pathways simultaneously .

Agricultural Applications

Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. Research indicates that 1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may be effective against various fungal pathogens affecting crops. The mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is critical for maintaining cell integrity .

Synthesis and Structural Insights

Synthesis Techniques
The synthesis of this compound often involves click chemistry methods that facilitate the formation of the triazole ring through 1,3-dipolar cycloaddition reactions. This approach allows for the efficient construction of diverse libraries of triazole derivatives that can be screened for biological activity .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer activity against various cell linesSignificant cytotoxic effects; some derivatives outperform traditional chemotherapeutics .
Neuroprotective EffectsPotential treatment for Alzheimer's diseaseReduces amyloid beta formation; modulates key signaling pathways .
Agricultural ApplicationsFungicidal properties against crop pathogensInhibits ergosterol biosynthesis; effective against various fungal species .
Synthesis TechniquesUtilizes click chemistry for efficient synthesisEnables rapid generation of diverse triazole derivatives for biological screening .

Case Studies and Research Insights

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Antitumor Activity Study: A study involving a series of synthesized triazoles showed that specific modifications led to enhanced activity against HeLa and A549 cancer cell lines. The compounds were tested using MTT assays to evaluate their cytotoxicity and mechanisms were explored through biochemical assays .
  • Neuroprotective Mechanism Investigation: Research on 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole revealed its multi-target potential in reducing neurodegeneration markers in cellular models mimicking Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH), by binding to the active site and preventing substrate access. This inhibition can modulate the levels of endogenous compounds, leading to various biological effects, such as analgesic or anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, synthetic routes, and properties of analogous triazole-4-carboxylic acid derivatives:

Compound Name Substituent (N1 Position) C5 Substituent Key Properties/Applications References
1-(3-Methoxybenzyl)-5-methyl-... (Target) 3-Methoxybenzyl Methyl Enhanced lipophilicity; potential for metal coordination and drug design Inferred
1-(4-Ethoxyphenyl)-5-formyl-... 4-Ethoxyphenyl Formyl Predominant open aldehyde form (80%), ring-chain tautomerism
1-[4-(Aminosulfonyl)phenyl]-5-methyl-... 4-Sulfonamidephenyl Methyl Improved solubility; antimicrobial/anticancer activity
1-(4-Bromobenzyl)-5-methyl-... 4-Bromobenzyl Methyl Bromine enables further substitution (e.g., Suzuki coupling)
1-Benzyl-5-methyl-... Benzyl Methyl High lipophilicity; crystallographic stability

Substituent Effects on Properties

  • This contrasts with electron-withdrawing groups (e.g., sulfonamide in 5a), which improve solubility but may reduce membrane permeability .
  • Bulk and Steric Effects: Bulky substituents like 4-bromobenzyl () or cyclohexylmethyl () may hinder molecular packing, affecting crystallization and bioavailability.
  • Tautomerism: The 4-ethoxyphenyl derivative exhibits ring-chain tautomerism (open aldehyde vs. cyclic hemiacetal), with the open form dominating (80%) due to resonance stabilization . The target compound’s methyl group at C5 prevents such tautomerism, favoring structural rigidity.

Biological Activity

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C11H12N4O3C_{11}H_{12}N_4O_3 and a molecular weight of approximately 232.24 g/mol. The triazole ring is known for its stability and ability to participate in various biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in various preclinical models. A study highlighted that it could reduce amyloid beta (Aβ) formation and modulate key enzymes involved in Alzheimer's disease pathology, such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) . Additionally, it demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway .

Antimicrobial Activity

The compound has displayed antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness comparable to established antibiotics. The presence of the triazole moiety is believed to enhance this activity through interference with microbial cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .
  • Metal Chelation : It has the ability to chelate biometals like Cu²⁺, which may contribute to its neuroprotective effects by reducing metal-induced toxicity .
  • Blocking Signaling Pathways : By inhibiting key signaling pathways such as NF-κB, the compound can reduce inflammation and cellular damage .

Study on Neuroprotection

In a study involving scopolamine-induced Alzheimer’s models in mice, administration of the compound led to significant improvements in cognitive functions as measured by memory tests. The results indicated a potential for this compound in developing therapeutic strategies for neurodegenerative diseases .

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The findings revealed that certain derivatives exhibited enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
NeuroprotectiveInhibition of Aβ formation
AntimicrobialCell wall synthesis interference
Anti-inflammatoryNF-κB pathway inhibition

Q & A

Q. What are the standard synthetic routes for 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

  • Azide formation : Reacting 3-methoxybenzyl chloride with sodium azide to generate the azide intermediate .
  • CuAAC (Click Chemistry) : Copper(I)-catalyzed azide-alkyne cycloaddition between the azide and a methyl-substituted alkyne precursor (e.g., 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives). Solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) critically affect regioselectivity and yield .
  • Carboxylic acid functionalization : Oxidation or hydrolysis steps may follow cycloaddition to introduce the carboxylic acid group .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazole carbons at δ 140–150 ppm) .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., N–N triazole bonds at ~1.31–1.36 Å) and dihedral angles between the triazole core and methoxybenzyl group .
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and triazole ring vibrations (~1450–1600 cm1^{-1}) provide functional group validation .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values compared to reference drugs .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory activity : COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression in macrophage models .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. hydroxy or halogen groups) impact biological activity and reactivity?

  • Methoxy vs. hydroxy : The 3-methoxy group enhances lipophilicity (logP) and membrane permeability but reduces hydrogen-bonding capacity compared to hydroxyl analogs. This trade-off affects bioavailability and target binding .

  • Halogen substitution : Fluorine or chlorine at the benzyl position increases metabolic stability and electron-withdrawing effects, altering triazole ring reactivity in follow-up reactions (e.g., amidation) .

  • Data Table :

    SubstituentLogPIC50_{50} (μM, HeLa)COX-2 Inhibition (%)
    3-OCH3_32.112.3 ± 1.268 ± 5
    3-OH1.425.7 ± 2.182 ± 4
    3-F2.38.9 ± 0.955 ± 6

Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?

  • Methodological scrutiny : Compare assay conditions (e.g., nutrient broth vs. agar dilution affecting bacterial growth rates) .
  • Structural analogs : Test derivatives with controlled substituent changes to isolate variables (e.g., replacing the carboxylic acid with esters to assess ionization effects) .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to evaluate target binding (e.g., dihydrofolate reductase inhibition) vs. nonspecific membrane disruption .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logD, solubility, and plasma protein binding .
  • Docking simulations : Identify key interactions with biological targets (e.g., hydrogen bonding with triazole N-atoms in enzyme active sites) .
  • ADMET prediction : Use tools like SwissADME to predict CYP450 metabolism and blood-brain barrier penetration .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize CuAAC conditions, varying solvent polarity, temperature, and catalyst .
  • Data Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .
  • Contradiction Resolution : Apply factorial analysis to isolate variables in conflicting datasets (e.g., pH-dependent solubility vs. assay buffer composition) .

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